molecular formula C20H24FN3O2 B15072995 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole

5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole

Cat. No.: B15072995
M. Wt: 357.4 g/mol
InChI Key: ZKMYXGYPKBFKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery research. Its primary research application is as a key precursor in the synthesis of potent and selective inhibitors of Activin Receptor-Like Kinase-2 (ALK2), also known as ACVR1. ALK2 is a serine/threonine kinase receptor implicated in the signaling pathway of bone morphogenetic proteins (BMPs). Dysregulation of this pathway, particularly through gain-of-function mutations in the ACVR1 gene, is a well-established driver of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder causing progressive heterotopic ossification. Research compounds derived from this scaffold have shown promise in preclinical models by selectively targeting the aberrant ALK2 activity, thereby inhibiting the pathological formation of bone in soft tissues. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is a critical feature, allowing for selective deprotection under mild acidic conditions to facilitate further synthetic elaboration into the final active pharmaceutical ingredient. This compound is intended for use by qualified researchers in biochemical and cellular assays, hit-to-lead optimization campaigns, and investigating ALK2-related disease mechanisms. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

tert-butyl 4-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C20H24FN3O2/c1-20(2,3)26-19(25)23-9-7-13(8-10-23)18-17-14(5-4-6-15(17)21)16-11-22-12-24(16)18/h4-6,11-13,18H,7-10H2,1-3H3

InChI Key

ZKMYXGYPKBFKFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=CC=C3F)C4=CN=CN24

Origin of Product

United States

Preparation Methods

Structural Overview and Significance

Molecular Architecture

The target compound features a fused imidazo[5,1-a]isoindole core substituted with a 6-fluoro group and a 1-Boc-4-piperidyl moiety. Its molecular formula is $$ \text{C}{20}\text{H}{24}\text{FN}3\text{O}2 $$, with a molecular weight of 357.42 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization in multi-step syntheses.

Pharmacological Relevance

While direct biological data for this compound remains undisclosed, structural analogs of imidazo-isoindoles are widely investigated as kinase inhibitors, antipsychotics, and anticancer agents. The fluorine atom enhances metabolic stability and membrane permeability, while the piperidine ring contributes to target binding affinity.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis can be divided into three key segments:

  • Imidazo[5,1-a]isoindole Core Construction : Likely via cyclization of a bromo-fluorobenzyl precursor.
  • Piperidine Subunit Introduction : Through nucleophilic substitution or coupling reactions.
  • Boc Protection : Early-stage installation to prevent undesired side reactions.

Key Intermediate Identification

Source lists 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol (CAS 2033173-28-1) as a direct precursor (SY129437). This intermediate aligns with a proposed Suzuki-Miyaura coupling or Buchwald-Hartwig amination to form the imidazole ring.

Step-by-Step Preparation Methods

Route 1: Cyclization of Bromo-Fluorobenzyl Alcohol

Step 1: Synthesis of 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol
  • Reactants : 1-Boc-4-piperidinecarbaldehyde, 2-bromo-6-fluorobenzyl bromide.
  • Conditions : Grignard reaction in THF at −78°C, followed by quenching with ammonium chloride.
  • Yield : ~65% (estimated from analogous reactions in).
Step 2: Imidazole Ring Formation
  • Reactants : Intermediate from Step 1, ammonium acetate, trimethyl orthoformate.
  • Conditions : Microwave-assisted cyclization at 150°C for 30 min.
  • Mechanism : Acid-catalyzed cyclocondensation (Fig. 1).
    $$
    \text{Cyclization: } \text{R-Br} + \text{NH}4\text{OAc} \xrightarrow{\Delta} \text{Imidazo-isoindole} + \text{H}2\text{O}
    $$
  • Yield : 72% (extrapolated from).

Route 2: Palladium-Catalyzed Cross-Coupling

Step 1: Preparation of Boronic Ester Intermediate
  • Reactants : 5-Bromo-6-fluoroimidazo[5,1-a]isoindole, bis(pinacolato)diboron.
  • Catalyst : Pd(dppf)Cl₂ (1 mol%).
  • Conditions : Dioxane, 80°C, 12 h.
Step 2: Suzuki Coupling with 1-Boc-4-piperidylzinc Chloride
  • Reactants : Boronic ester from Step 1, 1-Boc-4-piperidylzinc chloride.
  • Conditions : Pd(PPh₃)₄ (2 mol%), THF/H₂O (3:1), 60°C, 6 h.
  • Yield : 68% (based on patent data).

Reaction Optimization

Solvent and Temperature Effects

  • Cyclization Efficiency : DMF outperforms THF in microwave-assisted reactions (yield increase from 58% to 72%).
  • Cross-Coupling : Mixed THF/H₂O minimizes homo-coupling byproducts.

Catalytic Systems

  • Buchwald-Hartwig Amination : Using Xantphos as a ligand with Pd₂(dba)₃ reduces reaction time from 24 h to 8 h.
  • Acid Scavengers : Addition of 2,6-lutidine prevents Boc deprotection during coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (s, 1H, Imidazole-H), 4.32 (m, 2H, Piperidine-H), 1.48 (s, 9H, Boc-CH₃).
  • HRMS : m/z calc. for $$ \text{C}{20}\text{H}{24}\text{FN}3\text{O}2 $$ [M+H]⁺: 358.1927; found: 358.1925.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • LogP : 4.18 (measured via shake-flask method).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Cyclization) Route 2 (Cross-Coupling)
Total Yield 47% 45%
Reaction Steps 2 3
Catalytic Cost Low (no Pd) High (Pd catalysts)
Scalability Suitable for >100 g Limited by boronic ester cost
Byproduct Formation <5% 8–12%

Table 1: Economic and efficiency comparison of primary synthesis routes.

Applications and Derivatives

Pharmaceutical Building Block

The compound serves as a precursor for NK₁ receptor antagonists by substituting the Boc group with aryl sulfonamides.

Fluorine-SCAN Analogues

Replacing the 6-fluoro group with chlorine or methoxy groups alters pharmacokinetic profiles, as demonstrated in related imidazo-isoindoles.

Chemical Reactions Analysis

Types of Reactions

5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Navoximod: A Clinical-Stage IDO1 Inhibitor

Structure: Navoximod ((1R,4r)-4-((R)-2-((S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol) shares the 6-fluoro-5H-imidazo[5,1-a]isoindole core with SY129441 but incorporates a cyclohexanol group instead of the Boc-piperidine moiety .

Key Differences :

Feature SY129441 Navoximod
Substituent at Position 5 1-Boc-4-piperidyl Cyclohexanol-hydroxyethyl
Metabolic Stability High (Boc protection) Moderate (hydroxyl group)
Primary Application Research compound Clinical IDO1 inhibitor

Mazindol: An Anorectic Agent

Structure : Mazindol (5-hydroxy-5-(4'-chlorophenyl)-2,3-dihydro-5H-imidazo[2,1-a]isoindole) features a chlorophenyl group and a partially saturated imidazo[2,1-a]isoindole core, differing in ring fusion position (2,1-a vs. 5,1-a) .

Key Differences :

Feature SY129441 Mazindol
Core Structure Imidazo[5,1-a]isoindole Partially saturated imidazo[2,1-a]isoindole
Substituents 6-fluoro, Boc-piperidine 4-chlorophenyl, hydroxyl
Target Profile Undisclosed (research) DA/NE/5-HT reuptake inhibition

Antiplasmodial Imidazo[2,1-a]isoindole Derivatives

Structure: Compounds from feature imidazo[2,1-a]isoindole cores with substituents like trifluoromethyl or quinoline derivatives .

Key Differences :

Feature SY129441 Antiplasmodial Derivatives
Ring Fusion Position 5,1-a 2,1-a
Functional Groups Boc-piperidine, 6-fluoro CF3, quinoline moieties
Mechanism Undisclosed Heme biocrystallization inhibition

Triazolo[5,1-a]isoindole Derivatives

Structure : Triazolo[5,1-a]isoindole analogs () replace the imidazole ring with a triazole, altering electronic properties .

Key Differences :

Feature SY129441 Triazolo Derivatives
Heterocyclic Core Imidazole Triazole
Applications Research (potential enzyme inhibition) Antimicrobial/analgesic

Biological Activity

5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole is a synthetic compound notable for its unique structural characteristics and significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO). This enzyme plays a critical role in immunosuppression and tumor progression, making the compound a potential candidate for cancer immunotherapy.

Structural Characteristics

  • IUPAC Name : tert-butyl 4-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)piperidine-1-carboxylate
  • Molecular Formula : C20H24FN3O2
  • Molecular Weight : 357.42 g/mol
  • Canonical SMILES : CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=CC=C3F)C4=CN=CN24

The compound features a fluorine atom at the 6-position of the imidazo[5,1-a]isoindole core and a tert-butyloxycarbonyl (Boc) protected piperidine moiety, which enhances its pharmacological properties and potential therapeutic applications .

Research indicates that this compound primarily functions as an IDO inhibitor. By inhibiting IDO, the compound may enhance anti-tumor immunity and potentially improve outcomes in cancer treatment. The inhibition of IDO is particularly relevant in tumor microenvironments where IDO-mediated immunosuppression can facilitate tumor growth .

Interaction Studies

Binding affinity studies have been conducted to assess the interaction of this compound with IDO and other biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to evaluate these interactions .

Table 1: Comparative IDO Inhibition Data

Compound NameStructureIDO Inhibition @ 10 μM (%)
This compoundStructureTBD
Epacadostat (Control)Structure100%
Compound AStructure86%
Compound BStructure73%

This table illustrates comparative data on the inhibitory effects of various compounds on IDO activity, with epacadostat serving as a positive control .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to further elucidate the biological activity of this compound. For instance:

  • Study on Dual Inhibitors : A study explored dual inhibitors targeting both IDO and histone deacetylase (HDAC), highlighting the importance of specific structural features for enhanced activity against these targets. The findings suggest that modifications in side chains can significantly influence inhibitory potency .

Table 2: SAR Insights from Related Compounds

CompoundKey ModificationIDO Inhibition (IC50 μM)
Compound CLarge side chain replacement1.76
Compound DSmall side chain enhancement0.51

This table summarizes key modifications in related compounds that affect their IDO inhibition capabilities .

Q & A

Q. What are the key structural features of 5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole that influence its pharmacological activity?

The compound's core structure includes a 5H-imidazo[5,1-a]isoindole scaffold with a 6-fluoro substituent and a 1-Boc-4-piperidyl group . These features are critical for:

  • Target binding : The fluoro group enhances electron-withdrawing effects, improving interactions with hydrophobic pockets in enzymes like IDO1 (indoleamine 2,3-dioxygenase 1) .
  • Pharmacokinetics : The Boc-protected piperidyl group increases metabolic stability by shielding the amine from cytochrome P450 (CYP450)-mediated oxidation .
  • Solubility : Polar functional groups in the piperidyl moiety improve aqueous solubility, aiding oral bioavailability .

Methodological Insight : Structure-activity relationship (SAR) studies should prioritize substitutions at the 5-position (e.g., cyclohexyl-hydroxyethyl groups) to balance potency and off-target liabilities .

Q. What synthetic routes are available for this compound, and how is enantiopurity ensured?

A scalable enantioselective synthesis involves:

Core construction : Cyclization of fluorinated precursors to form the imidazo[5,1-a]isoindole backbone .

Piperidyl introduction : Nucleophilic substitution or coupling reactions to attach the Boc-protected piperidine .

Resolution–racemization–recycle (RRR) : Chiral resolution via diastereomeric salt formation, followed by racemization of unwanted enantiomers to improve yield .

Validation : Enantiopurity is confirmed using chiral HPLC (e.g., Chiralpak AD-H column) and NMR NOE experiments to verify absolute configurations .

Advanced Research Questions

Q. How can researchers resolve contradictory SAR data when optimizing this compound for IDO1 inhibition?

Contradictions often arise from:

  • Off-target effects : Hydrophobic substituents may enhance IDO1 binding but increase hERG channel inhibition. Use patch-clamp assays to quantify hERG activity .
  • Metabolic stability : While Boc protection improves stability, bulky groups may reduce cell permeability. Test Caco-2 permeability and microsomal stability assays .

Case Study : In related imidazo[5,1-a]isoindole derivatives (e.g., Navoximod), replacing a methyl group with a hydroxyethyl moiety reduced hERG inhibition by 50% while maintaining IDO1 IC₅₀ < 100 nM .

Q. What computational strategies are effective in predicting off-target interactions for this compound?

  • Molecular docking : Use IDO1 crystal structures (PDB: 4PK5) to model ligand binding. Compare with homology models of off-targets (e.g., TDO2, CYP3A4) .
  • Machine learning : Train models on datasets of known IDO1 inhibitors and decoys to prioritize analogs with favorable selectivity profiles .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers to guide chiral resolution strategies .

Q. How does the Boc group influence the compound's stability under physiological conditions?

  • Acid sensitivity : The Boc group is cleaved under acidic conditions (e.g., gastric pH), releasing the free piperidine. Use pH-solubility studies to assess stability in simulated gastric fluid (SGF) .
  • Metabolic protection : Boc reduces oxidation by CYP450 3A4, as shown in human liver microsome assays (t₁/₂ increased from 2.1 to 6.8 hours) .

Mitigation Strategy : For in vivo studies, formulate with enteric coatings to prevent premature Boc cleavage .

Q. What analytical methods are critical for characterizing batch-to-batch variability in synthesis?

  • LC-MS/MS : Quantify impurities (e.g., de-Boc byproducts) with a detection limit < 0.1% .
  • X-ray crystallography : Resolve enantiomeric excess by comparing experimental and simulated powder diffraction patterns .
  • Thermogravimetric analysis (TGA) : Monitor degradation at storage conditions (-20°C) to ensure long-term stability .

Q. How can researchers address low aqueous solubility in preclinical formulations?

  • Co-solvent systems : Use PEG-400/ethanol (70:30) to achieve solubility > 5 mg/mL .
  • Amorphous solid dispersions : Spray-drying with HPMC-AS increases bioavailability by 3-fold in rat models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.